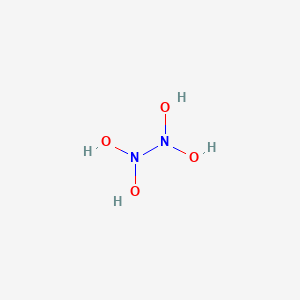
1,1,1-Trifluoroundec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoroundec-2-ene is an organic compound with the molecular formula C11H19F3 It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first carbon of the undec-2-ene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoroundec-2-ene can be synthesized through the dehydration of alcohols. The process involves the removal of water (H2O) from the alcohol, typically using an acid catalyst such as concentrated sulfuric acid or phosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the alkene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where the alcohol is continuously fed into the system along with the acid catalyst. The reaction mixture is heated, and the resulting alkene is distilled off and purified.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoroundec-2-ene undergoes various chemical reactions, including:
Electrophilic Addition Reactions: The compound can react with electrophiles such as hydrogen halides (HX) to form addition products.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: The fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Addition: Hydrogen bromide (HBr) or hydrogen chloride (HCl) in the presence of a solvent like dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Addition Products: Formation of 1-bromo-1,1,1-trifluoroundecane or 1-chloro-1,1,1-trifluoroundecane.
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alkanes.
Applications De Recherche Scientifique
1,1,1-Trifluoroundec-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a fluorinated compound in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoroundec-2-ene involves its interaction with molecular targets through electrophilic addition reactions. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved include the formation of carbocations and subsequent nucleophilic attacks .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoroethane (CH3CF3): A fluorinated alkane with similar reactivity but different applications.
1,1,1-Trifluoropropane (C3H5F3): Another fluorinated compound with distinct properties and uses.
1,1,1-Trifluorobutane (C4H7F3): A related compound with varying chemical behavior.
Uniqueness: 1,1,1-Trifluoroundec-2-ene is unique due to its longer carbon chain and the presence of a double bond, which imparts different chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in specific applications where longer-chain fluorinated alkenes are required.
Propriétés
Numéro CAS |
113999-51-2 |
|---|---|
Formule moléculaire |
C11H19F3 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
1,1,1-trifluoroundec-2-ene |
InChI |
InChI=1S/C11H19F3/c1-2-3-4-5-6-7-8-9-10-11(12,13)14/h9-10H,2-8H2,1H3 |
Clé InChI |
CJRYMGHGXGHVMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


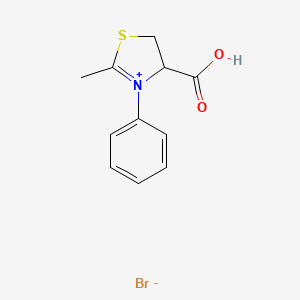

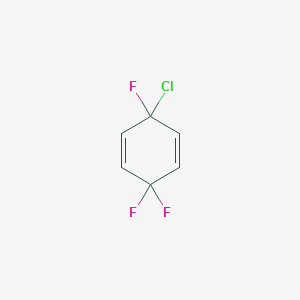
![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
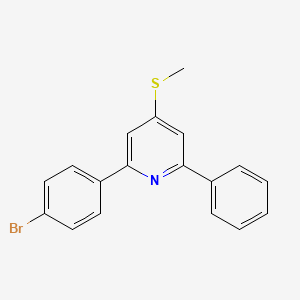
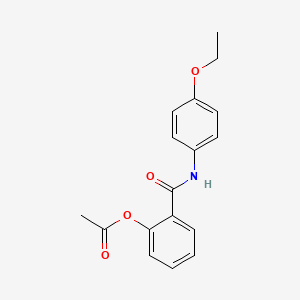
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
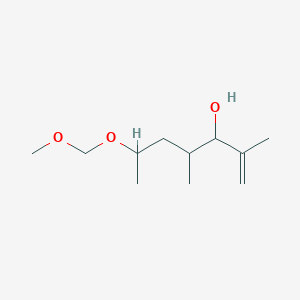
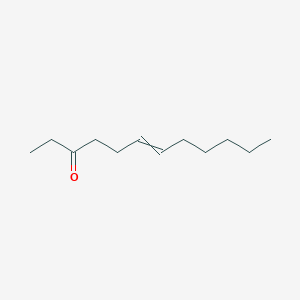
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
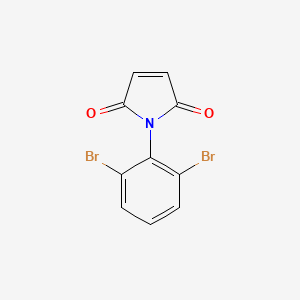

![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
